molecular formula C16H14O3 B1617865 3,6-Dimethoxy-4-phenanthrenol CAS No. 481-81-2

3,6-Dimethoxy-4-phenanthrenol

Cat. No.: B1617865
CAS No.: 481-81-2
M. Wt: 254.28 g/mol
InChI Key: GKDSKCYMUUXQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethoxy-4-phenanthrenol (CAS: 481-81-2) is a polycyclic aromatic compound with the molecular formula C₁₆H₁₄O₃. It belongs to the phenanthrene derivatives class, characterized by a fused three-ring aromatic system with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4, 3, and 6, respectively .

Properties

CAS No.

481-81-2

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3,6-dimethoxyphenanthren-4-ol

InChI

InChI=1S/C16H14O3/c1-18-12-7-5-10-3-4-11-6-8-14(19-2)16(17)15(11)13(10)9-12/h3-9,17H,1-2H3

InChI Key

GKDSKCYMUUXQLA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1

Canonical SMILES

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1

melting_point

94°C

Other CAS No.

481-81-2

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,6-Dimethoxy-4-phenanthrenol with analogous phenanthrenols and related flavonoids, focusing on structural differences, natural sources, and inferred properties.

2,6-Dimethoxy-4-phenanthrenol (HMDB0033864)

  • Structure : Differs in methoxy group positions (2,6 vs. 3,6) and retains the hydroxyl group at position 4 .
  • Natural Sources : Found in poppy seeds (Papaver somniferum) and opium extracts, suggesting a possible role in alkaloid biosynthesis or plant defense mechanisms .
  • Implications: The positional isomerism (2,6 vs. 3,6) may influence solubility, receptor binding, or metabolic stability.

6-Methoxyflavanone (CAS 3034-04-6)

  • Structure: A flavonoid with a single methoxy group at position 6 and a flavanone backbone (C₁₆H₁₄O₃) .
  • Key Differences: Lacks the fused three-ring system of phenanthrenols. Contains a ketone group and a saturated heterocyclic ring, which may confer distinct redox properties and bioavailability.
  • Applications: Flavonoids like 6-Methoxyflavanone are widely studied for antioxidant and anti-inflammatory activities, suggesting that this compound’s aromatic system could offer unique electronic properties for similar applications.

Ketoprofen (CAS 22071-15-4)

  • Structure: A non-steroidal anti-inflammatory drug (NSAID) with a benzophenone backbone and propionic acid side chain .
  • Contrast: Ketoprofen’s carboxylic acid group enhances water solubility and COX enzyme inhibition, whereas this compound’s hydroxyl and methoxy groups may favor lipid solubility and interactions with aromatic receptors (e.g., estrogen receptors).

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Hydroxyl Group (Position 4): Critical for hydrogen bonding with biological targets, similar to phenolic compounds like resveratrol.

Data Limitations

The provided evidence lacks explicit data on solubility, toxicity, or spectroscopic profiles (e.g., NMR, HPLC) for this compound. Further studies are required to quantify its pharmacokinetic properties and compare them with analogs like 2,6-Dimethoxy-4-phenanthrenol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Dimethoxy-4-phenanthrenol
Reactant of Route 2
3,6-Dimethoxy-4-phenanthrenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.